5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine
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Overview
Description
5-[(4-chloro-2-fluorophenyl)methyl]-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with a 4-chloro-2-fluorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chloro-2-fluorophenyl)methyl]-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the 4-chloro-2-fluorophenylmethyl group. One common method involves the cyclization of appropriate thioamide precursors with α-haloketones under basic conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and bases like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and optimized reaction parameters can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-[(4-chloro-2-fluorophenyl)methyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols .
Scientific Research Applications
5-[(4-chloro-2-fluorophenyl)methyl]-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(4-chloro-2-fluorophenyl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-[(4-chloro-2-fluorophenyl)methyl]-1,3-thiazol-2-amine: shares structural similarities with other thiazole derivatives, such as:
Uniqueness
The uniqueness of 5-[(4-chloro-2-fluorophenyl)methyl]-1,3-thiazol-2-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents can enhance its reactivity and potential interactions with biological targets .
Properties
Molecular Formula |
C10H8ClFN2S |
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Molecular Weight |
242.70 g/mol |
IUPAC Name |
5-[(4-chloro-2-fluorophenyl)methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H8ClFN2S/c11-7-2-1-6(9(12)4-7)3-8-5-14-10(13)15-8/h1-2,4-5H,3H2,(H2,13,14) |
InChI Key |
YGCLBUDQKCAJMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)CC2=CN=C(S2)N |
Origin of Product |
United States |
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